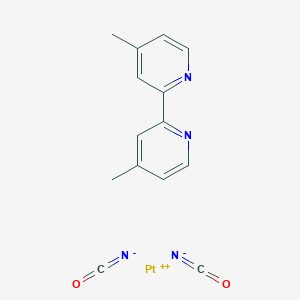
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is an organometallic compound that features a platinum center coordinated to two isocyano groups and a bipyridyl ligand with methyl substituents at the 4,4’ positions. This compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) typically involves the reaction of platinum precursors with 4,4’-dimethyl-2,2’-bipyridyl and isocyanide ligands. One common method includes the following steps:
Preparation of Platinum Precursor: A platinum(II) salt, such as platinum(II) chloride, is dissolved in a suitable solvent like dimethylformamide (DMF).
Addition of Bipyridyl Ligand: 4,4’-dimethyl-2,2’-bipyridyl is added to the solution, forming a platinum-bipyridyl complex.
Introduction of Isocyanide Ligands: Isocyanide ligands are then introduced to the reaction mixture, resulting in the formation of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The isocyanide ligands can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The bipyridyl ligand can coordinate with other metal centers, forming multinuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines and other nucleophiles. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coordination Reactions: Metal salts and suitable solvents like acetonitrile are often employed.
Major Products
Substitution Reactions: Products include new platinum complexes with different ligands.
Oxidation and Reduction: Products include platinum complexes in different oxidation states.
Coordination Reactions: Products include multinuclear metal complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used as a catalyst in various organic transformations. Its unique electronic properties make it an effective catalyst for reactions such as hydrogenation and cross-coupling.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species (ROS) makes it a candidate for photodynamic therapy.
Industry
In industry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Wirkmechanismus
The mechanism of action of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) involves its interaction with biological molecules and its ability to participate in redox reactions. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) under light irradiation, causing oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) chloride
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) bromide
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) iodide
Uniqueness
Compared to similar compounds, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) exhibits unique properties due to the presence of isocyanide ligands. These ligands enhance the compound’s electronic properties, making it more effective in catalytic and photochemical applications. The methyl substituents on the bipyridyl ligand also contribute to its stability and reactivity.
Eigenschaften
CAS-Nummer |
135568-20-6 |
|---|---|
Molekularformel |
C14H12N4O2Pt |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate |
InChI |
InChI=1S/C12H12N2.2CNO.Pt/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1-3;/h3-8H,1-2H3;;;/q;2*-1;+2 |
InChI-Schlüssel |
VLMRDBVMRNCIJI-UHFFFAOYSA-L |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
Synonyme |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) 4,4-DBBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















